
Ethyl 3-methylazetidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 3-methylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a hydrochloride salt derived from ethyl 3-methylazetidine-3-carboxylate, a heterocyclic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl 3-methylazetidine-3-carboxylate as the starting material.
Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the esterification of 3-methylazetidine-3-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out using large reactors and controlled conditions to ensure purity and yield.
Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the azetidine ring, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can yield a variety of substituted azetidines.
Scientific Research Applications
Synthetic Applications
Ethyl 3-methylazetidine-3-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that are beneficial in creating complex molecules.
Synthesis of Bioactive Compounds
A significant application of this compound is in the synthesis of bioactive molecules. It has been utilized to create libraries of compounds with potential therapeutic effects, including anti-inflammatory and bronchodilating agents. The compound's ability to undergo nucleophilic ring-opening reactions makes it a valuable precursor for generating highly substituted acyclic amines and other derivatives that exhibit biological activity .
Polymerization Studies
The compound has also been investigated for its potential in cationic ring-opening polymerization processes. Research indicates that azetidine derivatives can be polymerized to form materials with desirable properties, which could be applicable in drug delivery systems or as biomaterials .
Biological Activities
This compound has shown promise in various biological assays, particularly in the context of drug discovery.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of viral targets, specifically against SARS-CoV-2. Structure-activity relationship (SAR) studies have indicated that modifications to the azetidine ring can enhance antiviral efficacy, suggesting a pathway for developing new antiviral therapies .
Enzyme Inhibition
The compound has been explored as an inhibitor of human glycogen phosphorylase, which is relevant for treating hyperglycemia and related metabolic disorders. The inhibition mechanism involves competitive binding to the enzyme's active site, demonstrating potential therapeutic applications in diabetes management .
Case Study: Synthesis of Antiviral Agents
In a study focused on developing inhibitors against SARS-CoV-2, this compound was used as a starting material to synthesize various derivatives. The resulting compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation into their pharmacological profiles .
Case Study: Anti-inflammatory Compounds
Another research initiative involved utilizing this compound to synthesize derivatives aimed at reducing inflammation. The synthesized compounds were tested in animal models, demonstrating significant anti-inflammatory effects comparable to existing treatments, thus highlighting its potential therapeutic role .
Mechanism of Action
The mechanism by which ethyl 3-methylazetidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-methylazetidine-3-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other azetidine derivatives, such as azetidine-3-carboxylic acid and its esters, are structurally related to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity.
Biological Activity
Ethyl 3-methylazetidine-3-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from scientific literature, including case studies and comparative analyses with similar compounds.
- Molecular Formula : C7H14ClNO2
- Molecular Weight : 165.62 g/mol
- IUPAC Name : Ethyl 3-methylazetidine-3-carboxylate; hydrochloride
- CAS Number : 100202-39-9
This compound exhibits its biological activity primarily through interactions with various biomolecules. The compound functions as a ligand, binding to specific enzymes and receptors, thereby modulating their activity. The precise pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to immune responses and cellular metabolism.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Immunosuppressive Effects : Studies have shown that this compound can inhibit certain immune responses, making it a candidate for further exploration in treating autoimmune diseases.
- Anti-inflammatory Properties : Similar compounds have been linked to anti-inflammatory effects, suggesting potential applications in inflammatory disorders .
- Antimicrobial Activity : Preliminary data suggests that derivatives of this compound may exhibit antimicrobial properties, which could be useful in developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-methylazetidine-3-carboxylate | C5H10ClNO2 | Lacks an ethyl group; smaller size affects solubility |
Ethyl 3-methylazetidine-3-carboxylate | C7H14ClNO2 | Ethyl group may enhance solubility and bioavailability |
Propyl 3-methylazetidine-3-carboxylate | C8H16ClNO2 | Increased hydrophobicity may influence biological interactions |
This comparison highlights how the addition of different alkyl groups can alter the compound's properties and potential applications.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Immunosuppression : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced T-cell proliferation in vitro, suggesting its potential as an immunosuppressant .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory effects, where it was found to reduce cytokine production in macrophages, indicating a mechanism for its therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
ethyl 3-methylazetidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-10-6(9)7(2)4-8-5-7;/h8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQMUAOHZEBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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